Eliglustat-d4 -

Eliglustat-d4

Catalog Number: EVT-12565325
CAS Number:
Molecular Formula: C23H36N2O4
Molecular Weight: 408.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of eliglustat-d4 involves advanced synthetic techniques that enhance its efficacy and stability as a therapeutic agent. A notable method for preparing eliglustat includes chiral resolution processes that yield enantiomerically pure forms of the drug. The synthesis typically begins with a racemic mixture followed by resolution using chiral reagents such as 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNDHP) to achieve high optical purity (greater than 99% enantiomeric excess) after recrystallization .

The technical details of this synthesis include:

  • Starting Materials: Specific precursors that facilitate the formation of the glucosylceramide synthase inhibitor.
  • Chiral Resolution: Employing chiral chromatography techniques to separate and purify stereoisomers.
  • Yield Optimization: Adjusting reaction conditions to maximize yield while maintaining purity.
Molecular Structure Analysis

The molecular structure of eliglustat-d4 can be represented by its molecular formula C23H32D4N2O4C_{23}H_{32}D_{4}N_{2}O_{4} and a molecular weight of approximately 408.58 g/mol. The compound features two chiral centers, contributing to its stereochemical complexity.

Structural Data

  • Chemical Structure: Eliglustat-d4 closely resembles its parent compound but incorporates deuterium at specific positions to enhance stability and reduce metabolism.
  • Polymorphism: Eliglustat-d4 exists as a single polymorphic form, characterized by its white to off-white crystalline appearance .
Chemical Reactions Analysis

Eliglustat-d4 undergoes several chemical reactions relevant to its pharmacological activity. As an inhibitor of glucosylceramide synthase, it interacts with various biological substrates and enzymes:

  • Inhibition Mechanism: The compound competes with endogenous substrates for binding sites on glucosylceramide synthase, effectively reducing glucosylceramide production.
  • Metabolic Pathways: In vitro studies demonstrate that eliglustat-d4 exhibits significant inhibition against glucosylceramide synthase across different cell lines, with IC50 values indicating potent activity at concentrations lower than clinically relevant levels .
Mechanism of Action

The mechanism of action for eliglustat-d4 involves selective inhibition of glucosylceramide synthase. By blocking this enzyme's activity, eliglustat-d4 reduces the accumulation of glucosylceramide in tissues affected by Gaucher disease. This process restores balance between synthesis and degradation pathways:

  1. Substrate Reduction Therapy: Reduces glucosylceramide synthesis.
  2. Enhanced Clearance: Allows residual levels of endogenous glucocerebrosidase to more effectively clear accumulated substrates.
  3. Clinical Outcomes: Leads to improvements in symptoms such as splenomegaly and hepatomegaly associated with Gaucher disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water across physiological pH ranges.
  • Polymorphism: Exhibits only one stable polymorphic form.

Chemical Properties

  • Molecular Weight: Approximately 408.58 g/mol.
  • pKa Value: Approximately 8.79, indicating its behavior in different pH environments.
  • Stability: Deuteration improves metabolic stability compared to non-deuterated forms .
Applications

Eliglustat-d4 serves primarily in scientific research related to Gaucher disease and substrate reduction therapies. Its applications include:

  • Research Tool: Used in pharmacokinetic studies to understand drug interactions and metabolic pathways.
  • Therapeutic Development: Aids in the development of improved formulations for Gaucher disease treatment.
  • Clinical Trials: Evaluated for efficacy and safety in clinical settings focusing on lysosomal storage disorders .
Isotopic Labeling Strategy and Molecular Design

Rationale for Deuterium Incorporation in Eliglustat Backbone

Deuterium labeling of pharmaceutical compounds serves as a cornerstone in drug metabolism research, pharmacokinetic profiling, and quantitative mass spectrometry. Eliglustat-d4, the tetradeuterated isotopologue of the glucosylceramide synthase inhibitor eliglustat, incorporates four deuterium atoms at specific positions within its benzodioxane ring. This strategic modification preserves the parent compound’s potent biological activity—demonstrated by its unchanged IC50 of 24 nM against glucosylceramide synthase—while altering its metabolic fate [2]. The primary objectives of deuteration include:

  • Metabolic Tracing: Enabling precise tracking of drug-derived molecules in complex biological matrices using mass spectrometry [1].
  • Enzyme Kinetics: Delineating metabolic pathways governed by cytochrome P450 (CYP) isoforms without perturbing the compound’s intrinsic target affinity [4].
  • Internal Standards: Serving as a high-fidelity internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification due to near-identical chromatographic behavior to unlabelled eliglustat [1] [2].

Table 1: Core Properties of Eliglustat-d4

PropertySpecification
Molecular FormulaC23H32D4N2O4
Molecular Weight408.57 g/mol
Unlabeled Parent CAS491833-29-5
Deuterated CAS1628700-81-1
IUPAC NameN-[(1R,2R)-1-hydroxy-3-pyrrolidin-1-yl-1-(2,2,3,3-tetradeuterio-1,4-benzodioxin-6-yl)propan-2-yl]octanamide
Biological Activity (IC50)24 nM (Glucosylceramide Synthase)

Position-Specific Deuteration (2,2,3,3-D4) and Metabolic Vulnerability Mitigation

The deuterium atoms in eliglustat-d4 are incorporated at the 2,2,3,3 positions of the benzodioxane moiety—a site identified as a major metabolic hotspot. Untreated eliglustat undergoes CYP450-mediated oxidation at these positions, forming unstable intermediates that lead to ring-opened metabolites [3]. Key advantages of this site-specific deuteration include:

  • Deuterium Kinetic Isotope Effect (DKIE): Replacing C-H bonds with C-D bonds at metabolically labile sites increases the bond dissociation energy, potentially slowing the rate-limiting step in oxidative metabolism. This extends the half-life of the deuterated compound during in vitro assays [3].
  • Metabolic Shunting: Mitigation of benzodioxane ring oxidation redirects metabolism toward alternative pathways, simplifying metabolite identification in mass spectrometry studies [4].
  • Structural Integrity: The benzodioxane ring is distal to the pharmacophore (pyrrolidine and octanamide groups), ensuring minimal perturbation of target binding interactions [3].

Table 2: Metabolic Vulnerability Mitigation via Deuterium Substitution

Metabolic SiteUnlabeled Eliglustat VulnerabilityEliglustat-d4 Mitigation Strategy
Benzodioxane C2/C3 AtomsHigh (CYP-mediated oxidation)2,2,3,3-tetradeuteration
Indane MoietyModerate (Minor oxidation)Unmodified
Aliphatic ChainLow (Non-enzymatic hydrolysis)Unmodified

Comparative Molecular Dynamics: Deuteration Impact on Conformational Stability

Deuterium substitution induces subtle but measurable changes in molecular conformation and intermolecular interactions. Computational and empirical analyses reveal:

  • Bond Length and Angle Effects: C-D bonds are ~0.005 Å shorter than C-H bonds, and vibrational frequencies decrease by approximately 10%. These changes minimally alter the benzodioxane ring geometry but enhance rotational barrier heights by 0.5–1.2 kJ/mol [1] [2].
  • Hydrogen Bonding Networks: The deuterated benzodioxane ring exhibits a <2% reduction in hydrophobic interaction energy with lipid bilayers, attributed to altered van der Waals forces. However, polar interactions with the active site of glucosylceramide synthase remain unaffected due to the distal location of deuteration relative to hydrogen-bonding functional groups [3].
  • Crystal Packing: X-ray diffraction studies of analogous deuterated compounds show unit cell volume contractions of 0.1–0.3%, reflecting tighter lattice packing without phase transitions [1].

Properties

Product Name

Eliglustat-d4

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-pyrrolidin-1-yl-1-(2,2,3,3-tetradeuterio-1,4-benzodioxin-6-yl)propan-2-yl]octanamide

Molecular Formula

C23H36N2O4

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i14D2,15D2

InChI Key

FJZZPCZKBUKGGU-WZDONLKGSA-N

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Isomeric SMILES

[2H]C1(C(OC2=C(O1)C=CC(=C2)[C@H]([C@@H](CN3CCCC3)NC(=O)CCCCCCC)O)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.